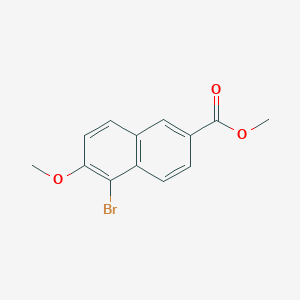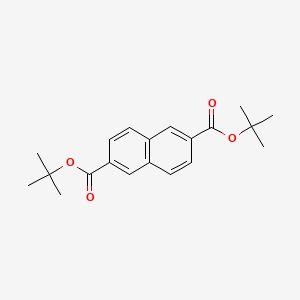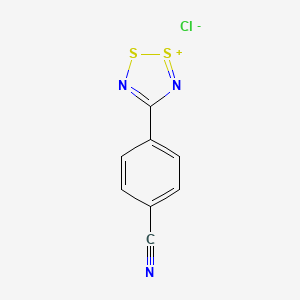
4-(4-Cyanophenyl)-1,2,3,5-dithiadiazol-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Cyanophenyl)-1,2,3,5-dithiadiazol-1-ium chloride is a heterocyclic compound that contains a dithiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyanophenyl)-1,2,3,5-dithiadiazol-1-ium chloride typically involves the reaction of 4-cyanophenylhydrazine with sulfur monochloride. The reaction is carried out under controlled conditions to ensure the formation of the dithiadiazole ring. The reaction conditions often include:
Temperature: The reaction is usually conducted at elevated temperatures to facilitate the formation of the dithiadiazole ring.
Solvent: Common solvents used in this reaction include dichloromethane or chloroform.
Catalysts: Catalysts such as triethylamine may be used to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-Cyanophenyl)-1,2,3,5-dithiadiazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiadiazole ring to a more reduced form.
Substitution: The compound can undergo substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced dithiadiazole derivatives.
Substitution: Various substituted dithiadiazole compounds.
Scientific Research Applications
4-(4-Cyanophenyl)-1,2,3,5-dithiadiazol-1-ium chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-(4-Cyanophenyl)-1,2,3,5-dithiadiazol-1-ium chloride involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, leading to a decrease in their activity.
Receptor Binding: It may bind to specific receptors, triggering a cascade of cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyanophenyl isocyanate
- (4-Cyanophenyl)methanesulfonyl chloride
Comparison
4-(4-Cyanophenyl)-1,2,3,5-dithiadiazol-1-ium chloride is unique due to its dithiadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers:
- Enhanced Stability : The dithiadiazole ring provides greater stability under various conditions.
- Versatile Reactivity : The compound can undergo a wide range of chemical reactions, making it a valuable intermediate in synthesis.
- Potential Biological Activity : Its unique structure allows for potential interactions with biological targets, making it a candidate for drug development.
Properties
CAS No. |
141949-41-9 |
|---|---|
Molecular Formula |
C8H4ClN3S2 |
Molecular Weight |
241.7 g/mol |
IUPAC Name |
4-(1,2,3,5-dithiadiazol-1-ium-4-yl)benzonitrile;chloride |
InChI |
InChI=1S/C8H4N3S2.ClH/c9-5-6-1-3-7(4-2-6)8-10-12-13-11-8;/h1-4H;1H/q+1;/p-1 |
InChI Key |
TWFUWERTWFHBJM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NS[S+]=N2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


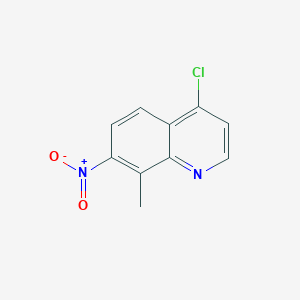

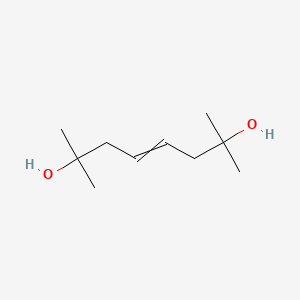
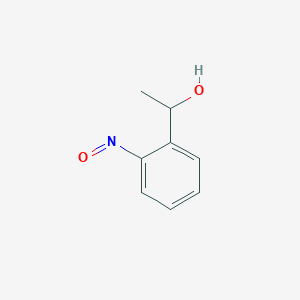
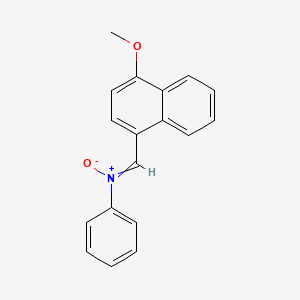
![Lithium tris[(dimethylamino)(dimethyl)silyl]methanide](/img/structure/B12548224.png)
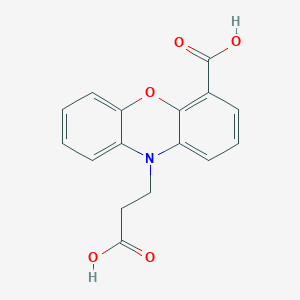
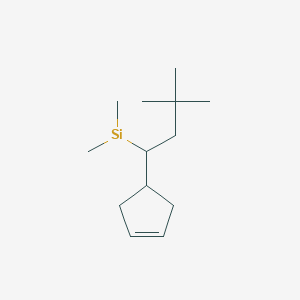
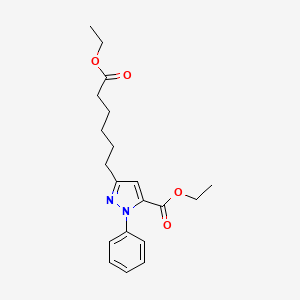
![Diethyl [(5-acetyl-1,2-oxazol-3-yl)methyl]phosphonate](/img/structure/B12548248.png)

